

physical and chemical properties of 5-cyano-1H-benzoimidazole-2-thiol

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Compound of Interest

Compound Name: 5-cyano-1H-benzoimidazole-2-thiol

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An In-depth Technical Guide to 5-cyano-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-cyano-1H-benzoimidazole-2-thiol**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related benzimidazole-2-thiol derivatives to project its characteristics and guide future research. All inferred data is clearly noted.

Core Chemical Properties

5-cyano-1H-benzoimidazole-2-thiol is a heterocyclic compound featuring a benzimidazole core, which is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The introduction of a cyano group at the 5-position and a thiol group at the 2-position creates a molecule with unique electronic and structural features, making it a compound of interest for drug discovery and materials science.

Like other 2-mercaptobenzimidazoles, this compound can exist in two tautomeric forms: the thione and the thiol. Experimental and theoretical studies on related compounds confirm that

the thione form is the predominant tautomer in both the solid state and in polar solvents like DMSO.

Table 1: General and Predicted Physical Properties of **5-cyano-1H-benzoimidazole-2-thiol**

Property	Value	Source/Basis
Molecular Formula	C ₈ H ₅ N ₃ S	Calculated
Molecular Weight	175.21 g/mol	Calculated
Appearance	Predicted to be a white to light yellow/brown solid	Analogy to similar compounds[1]
Melting Point	>290 °C (Predicted, with decomposition)	Estimated based on benzimidazole-2-thiol (300-304 °C) and 5-methyl derivative (286-288 °C)[2][3]
Solubility	Predicted to be poorly soluble in water; soluble in polar organic solvents like DMSO and DMF	Analogy to benzimidazole-2-thiol[3]
pKa	~7.5 (Predicted for the thiol group)	Based on the pKa of benzimidazole-2-thiol[3]

Proposed Synthesis Protocol

The synthesis of **5-cyano-1H-benzoimidazole-2-thiol** can be achieved through the cyclization of 3,4-diaminobenzonitrile with carbon disulfide. This is a standard and widely reported method for preparing benzimidazole-2-thione derivatives.

Experimental Protocol: Synthesis of 5-cyano-1H-benzoimidazole-2-thiol

- Materials:
 - 3,4-Diaminobenzonitrile (1.0 eq)

- Carbon Disulfide (CS₂) (1.5 eq)^{[4][5]}
- Potassium Hydroxide (KOH) (1.2 eq)
- Ethanol (95%)
- Water
- Hydrochloric Acid (HCl) (for acidification)
- Procedure:
 - Dissolve potassium hydroxide (1.2 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
 - To this solution, add 3,4-diaminobenzonitrile (1.0 eq). Stir the mixture at room temperature for 15 minutes.
 - Slowly add carbon disulfide (1.5 eq) to the reaction mixture. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.
 - After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
 - Filter the solution to remove any insoluble impurities.
 - Acidify the filtrate slowly with dilute hydrochloric acid until a precipitate forms (pH ~5-6).
 - Collect the resulting solid precipitate by vacuum filtration.
 - Wash the solid with cold water to remove any inorganic salts.
 - Recrystallize the crude product from an ethanol/water mixture to obtain the pure **5-cyano-1H-benzoimidazole-2-thiol**.
 - Dry the final product under vacuum.

- Characterization:
 - The final product should be characterized by melting point determination, IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

The following tables summarize the expected spectral characteristics of **5-cyano-1H-benzoimidazole-2-thiol** based on data from analogous compounds.

Table 2: Predicted ^1H and ^{13}C NMR Spectral Data (in DMSO- d_6)

Nucleus	Predicted Chemical Shift (δ , ppm)	Rationale / Comments
^1H NMR	$\sim 12.5 - 13.0$ (s, 2H, N-H)	The two N-H protons of the thione tautomer are expected to be a broad singlet in this region, similar to related benzimidazole-2-thiols[2][6].
~ 7.6 (d, 1H, H-4)	Aromatic proton adjacent to the cyano group, expected to be a doublet.	
~ 7.5 (dd, 1H, H-6)	Aromatic proton ortho to the cyano group and meta to the other ring nitrogen.	
~ 7.2 (d, 1H, H-7)	Aromatic proton adjacent to the second ring nitrogen.	
^{13}C NMR	~ 170.0 (C=S)	
$\sim 140.0, \sim 135.0$ (C-3a, C-7a)	Quaternary carbons of the fused benzene ring.	The thione carbon typically appears in this downfield region[7][8].
~ 125.0 (C-6)	Aromatic CH carbon.	
~ 120.0 (C \equiv N)	Cyano group carbon.	
$\sim 115.0, \sim 110.0$ (C-4, C-7)	Aromatic CH carbons.	
~ 105.0 (C-5)	Quaternary carbon attached to the cyano group.	

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

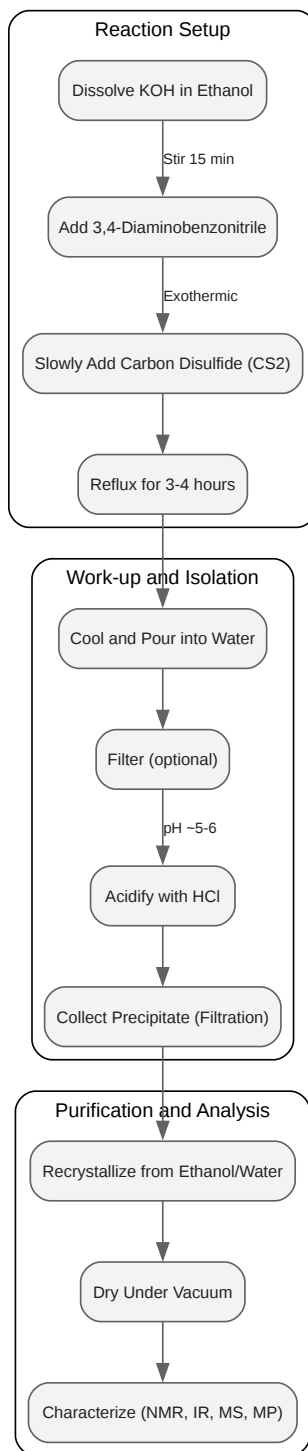
Wavenumber (cm ⁻¹)	Predicted Vibration	Rationale / Comments
~3100-3300	N-H Stretch	Broad absorption characteristic of the N-H groups in the benzimidazole ring[9][10].
~2220-2240	C≡N Stretch	Sharp, strong absorption characteristic of a nitrile group.
~1620	C=N Stretch	Imine stretch within the imidazole ring[2].
~1500-1590	C=C Stretch	Aromatic ring skeletal vibrations[9].
~1100-1300	C=S Stretch	Thione stretching vibration, can be of medium intensity[8].

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

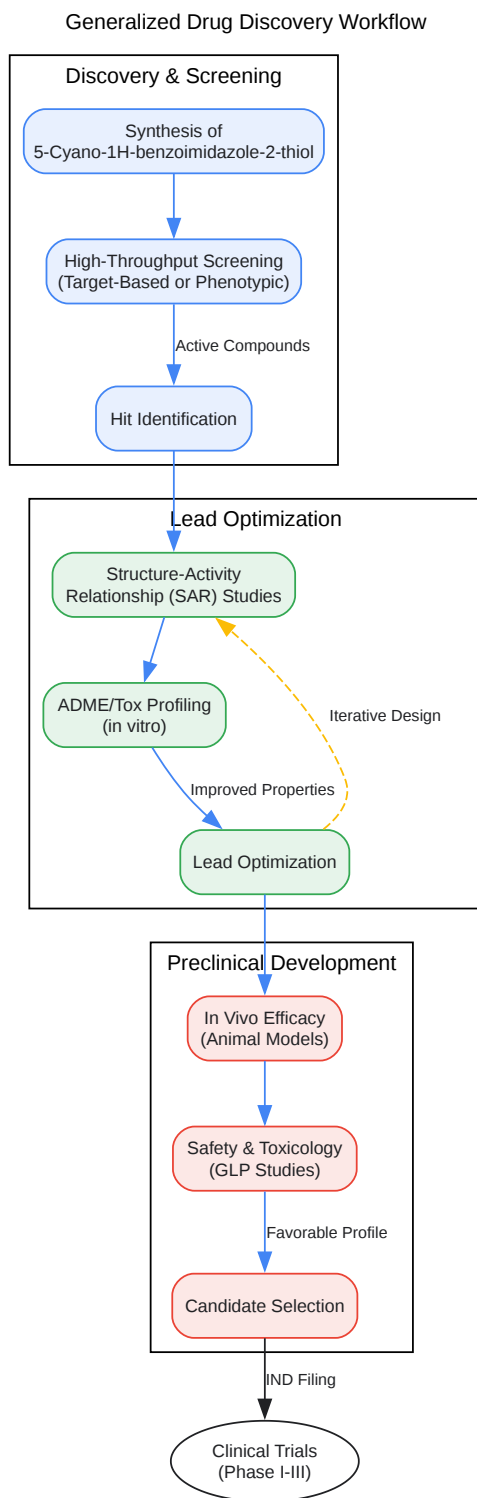
The following diagram illustrates the proposed experimental workflow for the synthesis of **5-cyano-1H-benzoimidazole-2-thiol**.

Synthesis Workflow for 5-cyano-1H-benzoimidazole-2-thiol

[Click to download full resolution via product page](#)Caption: Proposed synthesis workflow for **5-cyano-1H-benzoimidazole-2-thiol**.

Drug Discovery and Development Pathway

For drug development professionals, the following diagram outlines a generalized workflow for advancing a novel compound like **5-cyano-1H-benzoimidazole-2-thiol** from initial synthesis to a potential drug candidate.



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Caption: A generalized workflow for drug discovery and development.

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